molecular formula C24H36D4O5 B196714 1beta-Hydroxydeoxycholic acid CAS No. 80434-32-8

1beta-Hydroxydeoxycholic acid

Cat. No. B196714
CAS RN: 80434-32-8
M. Wt: 408.6 g/mol
InChI Key: DAKYVYUAVGJDRK-FPUZENINSA-N
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Description

1beta-Hydroxydeoxycholic acid (1beta-HDC) is an important bile acid found in humans and other mammals. It is a naturally occurring compound that is produced in the liver and stored in the gallbladder. 1beta-HDC is a conjugated bile acid, meaning it is linked to a sugar molecule and is water-soluble. It is one of the most abundant bile acids in humans, and it plays an important role in the digestion and absorption of fats and fat-soluble vitamins.

Scientific research applications

Metabolism and Biotransformation

  • CYP3A4-Mediated Metabolism: 1β-Hydroxydeoxycholic acid is a metabolic product of deoxycholic acid, primarily mediated by the enzyme cytochrome P450, specifically CYP3A4. This metabolism plays a crucial role in detoxifying bile acids, particularly in pathological conditions like cholestasis (Bodin, Lindbom, & Diczfalusy, 2005).

Synthesis and Biomarker Applications

  • Synthesis for Biomarker Use: The compound has been synthesized in both labeled and unlabeled forms for its use as a biomarker for Cytochrome P450 3A4/5 activity, highlighting its potential application in monitoring enzyme activity (Hayes et al., 2017).

Potential in Drug Development and Disease Biomarkers

  • Drug Development and Disease Biomarkers: 1β-Hydroxydeoxycholic acid is explored as a potential novel urinary biomarker for CYP3A activity, which could have implications in drug development and clinical studies of drug-drug interactions (Hayes et al., 2016).

Implications in Biliary Physiology

  • Understanding Biliary Physiology: The compound's synthesis and metabolism contribute to the broader understanding of biliary physiology, including mechanisms of bile acid formation and homeostasis, which are crucial in various liver diseases (Paumgartner & Beuers, 2002).

Exploration in Therapeutic Effects

  • Therapeutic Potential Exploration: Studies have indicated the therapeutic potential of related bile acids like ursodeoxycholic acid in various liver diseases, suggesting a possible area of exploration for 1β-Hydroxydeoxycholic acid in similar contexts (Rodrigues & Steer, 2001).

properties

IUPAC Name

(4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKYVYUAVGJDRK-FPUZENINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311413
Record name 1β-Hydroxydeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1beta-Hydroxydeoxycholic acid

CAS RN

80434-32-8
Record name 1β-Hydroxydeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80434-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1beta-Hydroxydeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1β-Hydroxydeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1.BETA.-HYDROXYDEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTY43X1B1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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